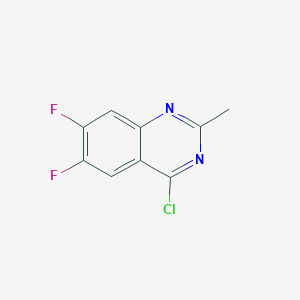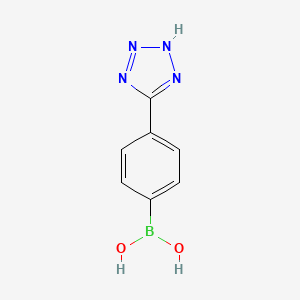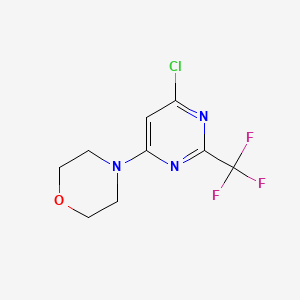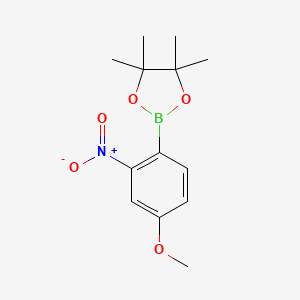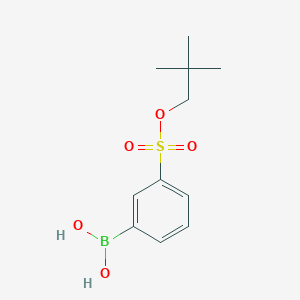![molecular formula C16H19NO3 B1393189 Benzyl 3-formyl-8-azabicyclo[3.2.1]octane-8-carboxylate CAS No. 952423-57-3](/img/structure/B1393189.png)
Benzyl 3-formyl-8-azabicyclo[3.2.1]octane-8-carboxylate
Übersicht
Beschreibung
“Benzyl 3-formyl-8-azabicyclo[3.2.1]octane-8-carboxylate” is a chemical compound . The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .
Synthesis Analysis
Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .Molecular Structure Analysis
The molecular weight of “Benzyl 3-formyl-8-azabicyclo[3.2.1]octane-8-carboxylate” is 273.33 . The InChI code for this compound is 1S/C16H19NO3/c18-10-13-8-14-6-7-15(9-13)17(14)16(19)20-11-12-4-2-1-3-5-12/h1-5,10,13-15H,6-9,11H2/t13-,14-,15?/m0/s1 .Chemical Reactions Analysis
The stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives . The first example of asymmetric 1,3-dipolar cycloadditions between diazo imine-derived cyclic azomethine ylides and acryloylpyrazolidinone using a rhodium (II) complex/chiral Lewis acid binary system is reported .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
Benzyl 3-formyl-8-azabicyclo[3.2.1]octane-8-carboxylate has been a focus in the synthesis and structural analysis of novel chemical compounds. For instance, Diez et al. (1991) conducted a study on the synthesis and structural analysis of 8-β-alcoxycarbonyl-8-α-hydroxy-3-phenethyl-3-azabicyclo[3.2.1]octane derivatives, revealing significant insights into their conformation and stereochemistry (Diez et al., 1991). Similarly, Reznikov et al. (1991) explored the synthesis of bicyclic β-oxo nitrones, derivatives of 6-azabicyclo[3.2.1] octane, showcasing their reactivity and potential applications in various chemical processes (Reznikov, Urzhuntseva, & Volodarskii, 1991).
Constrained Proline Analogue
In the realm of amino acid analogues, Casabona, Jiménez, and Cativiela (2007) developed an 8-azabicyclo[3.2.1]octane-1-carboxylic acid, a new proline analogue with a bicyclic structure. This work highlights the potential of these compounds in the development of new peptide structures and pharmaceutical applications (Casabona, Jiménez, & Cativiela, 2007).
Chiral Auxiliaries and Scaffolds
The synthesis and utilization of chiral auxiliaries and scaffolds derived from benzyl 3-formyl-8-azabicyclo[3.2.1]octane-8-carboxylate have been investigated for their potential in organic synthesis. For example, Martens and Lübben (1990) synthesized a new chiral auxiliary, demonstrating its utility in creating stereochemically complex molecules (Martens & Lübben, 1990).
Novel Synthesis Methods
Advancements in synthesis methods involving benzyl 3-formyl-8-azabicyclo[3.2.1]octane-8-carboxylate have been a topic of research. For instance, Kim, Schweri, and Deutsch (2003) explored new synthesis methods for creating 8-substituted isotropane dopamine uptake inhibitors, showcasing the compound's versatility in medicinal chemistry (Kim, Schweri, & Deutsch, 2003).
Application in Drug Discovery
The compound's application in drug discovery, particularly as a molecular scaffold or intermediate, has been an area of significant research. Studies like those conducted by Huscroft et al. (2006) on neurokinin (NK1) antagonists highlight its potential in developing new therapeutic agents (Huscroft et al., 2006).
Wirkmechanismus
Target of Action
The primary targets of Benzyl 3-formyl-8-azabicyclo[32The compound’s structure suggests that it may interact with receptors or enzymes involved in neurological processes, given its similarity to tropane alkaloids .
Mode of Action
The exact mode of action of Benzyl 3-formyl-8-azabicyclo[32Based on its structural similarity to tropane alkaloids, it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .
Biochemical Pathways
The specific biochemical pathways affected by Benzyl 3-formyl-8-azabicyclo[32Given its structural similarity to tropane alkaloids, it may influence pathways related to neurotransmission .
Result of Action
The molecular and cellular effects of Benzyl 3-formyl-8-azabicyclo[32Based on its structural similarity to tropane alkaloids, it may exert effects on the nervous system .
Action Environment
Environmental factors such as temperature, pH, and the presence of other substances can influence the action, efficacy, and stability of Benzyl 3-formyl-8-azabicyclo[3.2.1]octane-8-carboxylate. For instance, it is recommended to be stored at temperatures between 28°C .
Eigenschaften
IUPAC Name |
benzyl 3-formyl-8-azabicyclo[3.2.1]octane-8-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c18-10-13-8-14-6-7-15(9-13)17(14)16(19)20-11-12-4-2-1-3-5-12/h1-5,10,13-15H,6-9,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGCKJIDKOVNEIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)OCC3=CC=CC=C3)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 3-formyl-8-azabicyclo[3.2.1]octane-8-carboxylate | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




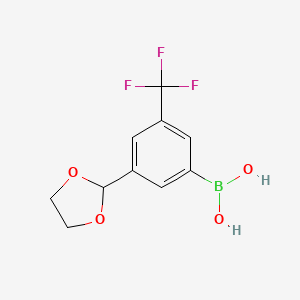
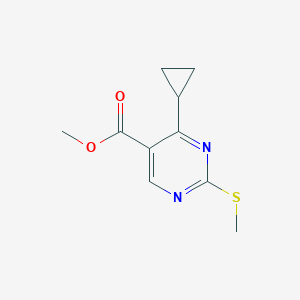
![tert-Butyl (6-bromofuro[3,2-b]pyridin-2-yl)methylcarbamate](/img/structure/B1393113.png)
![2-(Trimethylsilyl)furo[3,2-b]pyridine-6-carbaldehyde oxime](/img/structure/B1393115.png)
![(E)-Methyl 3-(3-methyl-3H-imidazo[4,5-b]pyridin-6-yl)acrylate](/img/structure/B1393116.png)
